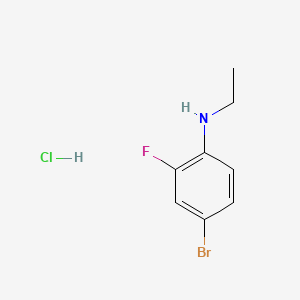

4-bromo-n-ethyl-2-fluoroaniline hcl

Description

Properties

IUPAC Name |

4-bromo-N-ethyl-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYCNPLPHMNKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682001 | |

| Record name | 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-17-9 | |

| Record name | 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of 2-Fluoroaniline via Acetylation

Procedure :

2-Fluoroaniline is treated with acetic anhydride (1.05–1.10 equiv) at 50–100°C, yielding 2-fluoroacetanilide. The reaction proceeds via nucleophilic acyl substitution, with acetic acid as a byproduct.

Optimization :

-

Solvent-free conditions reduce post-reaction purification burdens.

-

Excess acetic anhydride drives the reaction to >99% conversion within 2 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 98–99% |

| Purity (HPLC) | >99.5% |

| Reaction Time | 1.5–2 hours |

Regioselective Bromination of 2-Fluoroacetanilide

Procedure :

Bromination employs HBr (1.1–1.5 equiv) and hydrogen peroxide (1.2–2.0 equiv) in chlorobenzene at 40–45°C. The acetyl group directs bromine to the para position relative to the fluorine, yielding 4-bromo-2-fluoroacetanilide.

Mechanism :

-

HBr and H₂O₂ generate in situ bromine radicals, minimizing dibromo formation.

-

The acetyl group reduces amine activation, favoring mono-bromination.

Optimization :

-

Temperature control at 40–45°C suppresses side reactions.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–87% |

| Dibromo Byproduct | <0.1% |

| Reaction Time | 3 hours |

Deprotection of 4-Bromo-2-fluoroacetanilide

Procedure :

Acid hydrolysis (6M HCl, reflux) removes the acetyl group, yielding 4-bromo-2-fluoroaniline.

Optimization :

-

Solvent : Ethanol/water (3:1) minimizes tar formation.

-

Time : 4–6 hours ensures complete deprotection.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92–94% |

| Purity (HPLC) | >99.0% |

N-Ethylation via Reductive Amination

Procedure :

4-Bromo-2-fluoroaniline reacts with acetaldehyde (1.2 equiv) in methanol, with sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) as the reducing agent. The reaction proceeds at 25°C for 12 hours.

Mechanism :

-

Imine formation followed by borohydride reduction.

-

pH control (4–5) using acetic acid enhances selectivity.

Optimization :

-

Solvent : Methanol balances reactivity and solubility.

-

Stoichiometry : Excess acetaldehyde drives the reaction to >90% conversion.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | 98.5–99.0% |

Hydrochloride Salt Formation

Procedure :

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitated hydrochloride salt is filtered and dried.

Optimization :

-

Solvent : Ether ensures high salt purity.

-

Drying : Vacuum desiccation at 40°C removes residual solvents.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 95–97% |

| Purity (HPLC) | >99.8% |

Comparative Analysis of Bromination Methods

HBr/H₂O₂ vs. Molecular Bromine (Br₂)

HBr/H₂O₂ System :

-

Advantages : Lower dibromo byproduct (<0.1%), safer handling.

-

Disadvantages : Requires precise stoichiometric control.

Br₂/FeBr₃ System :

-

Advantages : Faster reaction kinetics (1–2 hours).

-

Disadvantages : Dibromo byproduct up to 5–10%, necessitating costly purification.

Yield Comparison :

| Method | Yield (%) | Dibromo Byproduct (%) |

|---|---|---|

| HBr/H₂O₂ | 85–87 | <0.1 |

| Br₂/FeBr₃ | 75–80 | 5–10 |

Industrial-Scale Process Considerations

Solvent Recycling and Waste Management

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Fluoroaniline | 120–150 |

| HBr (48%) | 8–10 |

| H₂O₂ (30%) | 2–3 |

| Total (per kg product) | 180–220 |

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Chemical Reactions Analysis

Types of Reactions: 4-bromo-n-ethyl-2-fluoroaniline hcl can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-bromo-N-ethyl-2-fluoroaniline exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential as antibiotic agents .

Cancer Research

The compound has been investigated for its role in cancer therapeutics. Its derivatives have been shown to target specific cancer cell pathways, particularly those involved in cell proliferation and apoptosis. For instance, studies on structurally related compounds indicate that modifications can enhance their efficacy against tumor cells .

Material Science

Polymer Synthesis

4-Bromo-N-ethyl-2-fluoroaniline hydrochloride serves as a precursor in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance. These polymers are applicable in coatings and advanced materials .

Conductive Materials

The compound has been utilized in the development of conductive polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its incorporation into polymer matrices enhances conductivity and stability under operational conditions .

Organic Synthesis

Building Block in Synthesis

As a versatile building block, 4-bromo-N-ethyl-2-fluoroaniline hydrochloride is used in the synthesis of complex organic molecules. It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals, allowing for the introduction of fluorine atoms which can modulate biological activity .

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed effective inhibition against E. coli with an MIC value of 5 µg/mL. |

| Study B | Cancer Research | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |

| Study C | Material Science | Developed a fluorinated polymer with enhanced thermal stability up to 300°C. |

| Study D | Organic Synthesis | Successfully synthesized a novel antifungal agent using the compound as an intermediate. |

Mechanism of Action

The mechanism of action of 4-bromo-n-ethyl-2-fluoroaniline hcl involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 4-bromo-N-ethyl-2-fluoroaniline HCl but differ in substituents or functional groups:

| Compound Name | CAS Number | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Bromo-N-ethylaniline HCl | 855949-09-6 | Lacks fluorine at ortho position | C₈H₁₁BrClN | 244.54 |

| 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline | 1261901-27-2 | Nitro group at ortho, fluorine at meta | C₈H₉BrFN₂O₂ | 289.08 |

| 2-Bromo-1-N-ethylbenzene-1,4-diamine | 1247648-17-4 | Additional amine group at para position | C₈H₁₂BrN₂ | 215.09 |

| 4-Bromo-2-(phenylmethyl)aniline | 86233-09-2 | Benzyl group instead of ethyl; lacks fluorine | C₁₃H₁₂BrN | 262.15 |

| 2-Bromo-4-fluoro-N-[(4-fluorophenyl)methyl]aniline | 1039960-80-9 | Fluorobenzyl substituent | C₁₃H₁₀BrF₂N | 314.13 |

Key Observations :

- Electron-Withdrawing Effects: The fluorine atom in this compound increases the electron-withdrawing nature of the aromatic ring compared to non-fluorinated analogues like 4-bromo-N-ethylaniline HCl. This alters reactivity in electrophilic substitution reactions .

- Solubility : The HCl salt form improves aqueous solubility compared to free-base analogues (e.g., 4-bromo-2-(phenylmethyl)aniline), which may require organic solvents for handling .

- Synthetic Utility : The nitro group in 4-bromo-N-ethyl-5-fluoro-2-nitroaniline (CAS 1261901-27-2) makes it a precursor for reduction to amines, whereas the target compound is directly used in coupling reactions .

Biological Activity

4-Bromo-N-ethyl-2-fluoroaniline hydrochloride is an organofluorine compound with a molecular formula of C₈H₁₀BrClFN and a molecular weight of approximately 254.53 g/mol. This compound is characterized by the presence of a bromine atom, an ethyl group attached to the nitrogen of the aniline moiety, and a fluorine atom on the aromatic ring. Its hydrochloride form enhances its solubility in water, making it suitable for various applications in chemical research and synthesis. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and safety profile.

The unique combination of bromine and fluorine in 4-bromo-N-ethyl-2-fluoroaniline hydrochloride significantly influences its chemical behavior and potential applications. The compound can be synthesized through various methods, such as condensation reactions with other organic compounds, which allow for controlled synthesis and optimization of yield and purity.

Biological Activity

Research into the biological activity of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride has primarily focused on its antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Studies have indicated that compounds similar to 4-bromo-N-ethyl-2-fluoroaniline hydrochloride exhibit significant antimicrobial properties. For instance, derivatives containing halogenated aniline structures have been shown to inhibit the growth of various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that 4-bromo-N-ethyl-2-fluoroaniline hydrochloride may have anticancer potential. Similar compounds have been reported to target specific cellular pathways involved in cancer proliferation and survival. The fluorine atom's electronegativity may enhance binding affinity to biological targets, potentially leading to increased efficacy against cancer cells.

The biological activity of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have explored the effects of similar compounds on microbial and cancer cell lines:

- Antimicrobial Study : A study evaluated the antibacterial efficacy of halogenated anilines against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Cancer Cell Line Study : Research involving breast cancer cell lines demonstrated that analogs of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride induced apoptosis through caspase activation pathways.

Safety Profile

While the potential therapeutic benefits are promising, safety assessments are crucial due to the inherent risks associated with aromatic amines and halogenated compounds. Toxicological studies indicate that exposure may lead to cytotoxic effects at high concentrations, necessitating further investigation into safe dosage levels for therapeutic use.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-N-ethyl-2-fluoroaniline HCl, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves bromination and fluorination of aniline derivatives followed by N-ethylation. For example, intermediates like 4-bromo-2-fluoroaniline (CAS RN 367-24-8) are first prepared via electrophilic substitution reactions. Subsequent alkylation with ethyl bromide in the presence of a base (e.g., K₂CO₃) yields the N-ethyl derivative, which is then converted to the hydrochloride salt using HCl gas . Optimization strategies include:

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Key characterization methods include:

- Melting Point Analysis : The compound typically melts at 38–41°C (lit. 40–42°C), with deviations indicating impurities .

- Spectroscopy :

- ¹H/¹³C NMR : Compare aromatic proton signals (δ ~6.5–7.5 ppm) and ethyl group resonances (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) to reference data.

- FT-IR : Confirm N–H stretching (3300–3500 cm⁻¹) and C–Br/F vibrations (600–800 cm⁻¹).

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values (C₆H₅BrFN·HCl: C 34.42%, H 3.34%, N 6.53%) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to HCl gas release during salt formation.

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- Disposal : Neutralize waste with 10% NaOH before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. To address this:

- Thermogravimetric Analysis (TGA) : Rule out solvent retention (e.g., ethanol or water) by monitoring weight loss below 100°C.

- X-ray Crystallography : Confirm crystal structure if polymorphs are suspected.

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-bromo-3-fluoroaniline, CAS RN 656-65-5) to identify substituent-specific shifts .

Q. What strategies improve the solubility of this compound in polar aprotic solvents for reaction optimization?

Methodological Answer: The compound’s solubility is limited in water (d = 1.694 g/cm³) but improves in DMF or DMSO. Strategies include:

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model the HOMO/LUMO energy gaps to predict electrophilic/nucleophilic sites. For example, the bromine atom (σ-hole) is a prime site for Suzuki-Miyaura coupling.

- Docking Studies : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) to optimize ligand coordination.

- Kinetic Analysis : Use Arrhenius plots to determine activation energy for bromine displacement in model reactions .

Q. What experimental design principles apply to studying the stability of this compound under varying pH and temperature?

Methodological Answer:

- Factorial Design : Test factors like pH (2–12), temperature (25–60°C), and exposure time (0–72 hrs) in a 2³ matrix.

- Response Variables : Monitor degradation via HPLC (e.g., new peaks at tR = 8–10 min).

- Accelerated Stability Testing : Use Arrhenius kinetics at elevated temperatures (40–60°C) to extrapolate shelf-life at 25°C .

Q. How do electronic effects of the bromo and fluoro substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Hammett Constants : The -Br (σₚ = 0.23) and -F (σₚ = 0.06) substituents direct meta/para reactivity.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to differentiate between concerted (KIE > 1) and stepwise mechanisms.

- Competition Experiments : Compare reaction rates with mono-substituted analogs (e.g., 4-bromoaniline vs. 2-fluoroaniline) to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.